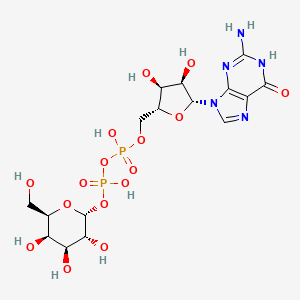
GDP-D-galactose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “GDP-D-galactose” is a complex organic molecule with significant importance in various scientific fields This compound is characterized by its intricate structure, which includes multiple hydroxyl groups, a purine base, and phosphate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the purine base and the sugar moieties. The purine base, 2-amino-6-oxo-1H-purin-9-yl, is synthesized through a series of reactions involving the condensation of guanine derivatives. The sugar moieties, including the oxolan and oxan rings, are prepared through glycosylation reactions.
The final step involves the phosphorylation of the sugar moieties to introduce the phosphate groups. This is achieved using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoric acid derivatives under controlled conditions to ensure the selective formation of the desired phosphate esters.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors, precise temperature control, and efficient purification techniques such as chromatography and crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The purine base can be reduced to form dihydropurine derivatives.
Substitution: The phosphate groups can undergo nucleophilic substitution reactions to form different phosphate esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or alcohols are used in the presence of catalysts like triethylamine (TEA) or pyridine.
Major Products
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of nucleotides and nucleosides, which are essential for studying DNA and RNA structures.
Biology: It plays a crucial role in enzymatic studies and metabolic pathways, serving as a substrate or inhibitor in various biochemical reactions.
Medicine: The compound is investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: It is used in the development of diagnostic tools and biosensors due to its ability to interact with biological molecules.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The purine base can bind to nucleotide-binding sites on enzymes and receptors, modulating their activity. The phosphate groups facilitate interactions with phosphorylating enzymes, influencing cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Adenosine triphosphate (ATP): A key energy carrier in cells, similar in structure but with three phosphate groups.
Guanosine monophosphate (GMP): A nucleotide involved in cellular signaling, with a similar purine base.
Cytidine diphosphate (CDP): A nucleotide with a different base but similar phosphate groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of a purine base, sugar moieties, and phosphate groups, which confer distinct biochemical properties and potential applications. Its ability to participate in various chemical reactions and interact with biological molecules makes it a valuable tool in scientific research.
Properties
Molecular Formula |
C16H25N5O16P2 |
|---|---|
Molecular Weight |
605.3 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C16H25N5O16P2/c17-16-19-12-6(13(28)20-16)18-3-21(12)14-10(26)8(24)5(34-14)2-33-38(29,30)37-39(31,32)36-15-11(27)9(25)7(23)4(1-22)35-15/h3-5,7-11,14-15,22-27H,1-2H2,(H,29,30)(H,31,32)(H3,17,19,20,28)/t4-,5-,7+,8-,9+,10-,11-,14-,15-/m1/s1 |
InChI Key |
MVMSCBBUIHUTGJ-NRDKGJPRSA-N |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O[C@@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O)N=C(NC2=O)N |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(C(C(C(O4)CO)O)O)O)O)O)N=C(NC2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















